2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy group, a hexahydrobenzo[a]phenanthridinone moiety, and a dichlorobenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hexahydrobenzo[a]phenanthridinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl valerate
- 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate
Uniqueness
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate ester, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications .
Properties
Molecular Formula |
C31H23Cl2NO4 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C31H23Cl2NO4/c1-37-27-15-18(10-14-26(27)38-31(36)21-12-11-19(32)16-23(21)33)30-29-22(7-4-8-25(29)35)28-20-6-3-2-5-17(20)9-13-24(28)34-30/h2-3,5-6,9-16,30,34H,4,7-8H2,1H3 |
InChI Key |
SHXKXVFZDUHJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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